molecular formula C17H21NO B1328400 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline CAS No. 946699-66-7

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

Cat. No.: B1328400
CAS No.: 946699-66-7
M. Wt: 255.35 g/mol
InChI Key: LUEJNCYDQUPZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an aniline group substituted with a 2-isopropyl-5-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline typically involves the reaction of 2-isopropyl-5-methylphenol with 4-chloro-2-methylaniline. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenoxy group can be further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the aniline group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-5-methylphenol: A precursor in the synthesis of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline.

    4-Chloro-2-methylaniline: Another precursor used in the synthesis.

    4-(2-Isopropyl-5-methylphenoxy)benzoic acid: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-4-(5-methyl-2-propan-2-ylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-11(2)15-7-5-12(3)9-17(15)19-14-6-8-16(18)13(4)10-14/h5-11H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEJNCYDQUPZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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